Deferoxamine mesylate
Description
Chemical Identity and Structural Characterization of Deferoxamine Mesylate
Molecular Composition and Crystallographic Properties
This compound is a methanesulfonate salt of deferoxamine, a linear trihydroxamic acid derived from Streptomyces pilosus. Its molecular formula is C₂₅H₄₈N₆O₈·CH₄O₃S, yielding a molecular weight of 656.79 g/mol. The crystalline structure comprises a white to off-white powder with a density of 1.34 kg/dm³ at 20°C. Thermal analysis reveals a melting point range of 142–146°C, though some sources report 148–149°C, potentially due to variations in purity or measurement methodologies.
Table 1: Physicochemical Properties of this compound
The compound exhibits high solubility in water (>200 g/L), critical for its parenteral administration, but limited solubility in organic solvents like acetone (0.006%) and chloroform (0.007%). Crystallization studies in acetone-water systems demonstrate that solvent composition directly influences supersaturation and nucleation rates, with acetone reducing DFO solubility and inducing precipitation.
Comparative Analysis of Mesylate Salt vs. Freebase Formulations
The mesylate salt formulation of deferoxamine offers distinct advantages over its freebase counterpart. While the freebase form (C₂₅H₄₈N₆O₈) shares the same chelating backbone, it lacks the methanesulfonate counterion, resulting in poorer aqueous solubility and stability. The mesylate salt’s solubility in water exceeds 200 g/L, compared to the freebase’s limited solubility, which necessitates organic solvents for dissolution. This enhanced solubility translates to improved pharmacokinetics, as demonstrated by its rapid systemic absorption and renal excretion of the ferrioxamine complex.
Thermodynamic studies further highlight the mesylate salt’s stability. The freebase exhibits a lower partition coefficient (log P = -1.2), indicative of poor membrane permeability, whereas the mesylate form’s ionic character enhances bioavailability. Additionally, the mesylate salt’s melting point (142–146°C) is marginally lower than the freebase’s reported range, likely due to ionic interactions affecting crystal lattice energy.
Spectroscopic Profiling (NMR, FT-IR, X-ray Diffraction)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, DMSO-d₆) reveals characteristic peaks at δ 1.16–1.56 ppm (methylene protons), δ 2.24–3.03 ppm (N-methyl and hydroxamate protons), and δ 4.87–4.99 ppm (amide protons). The ¹³C NMR spectrum (125 MHz, DMSO-d₆) corroborates the structure, with signals at δ 170–175 ppm (carbonyl carbons) and δ 40–60 ppm (methylene carbons). These findings align with the proposed structure, featuring three hydroxamate and two amide functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra exhibit key absorption bands at 1640 cm⁻¹ (C=O stretching of amides), 1570 cm⁻¹ (N–H bending of amides), and 2855–2930 cm⁻¹ (C–H stretching of methylene groups). A broad band at 3400 cm⁻¹ corresponds to O–H and N–H stretching vibrations, confirming the presence of hydroxamate moieties.
X-ray Diffraction (XRD)
XRD analysis of this compound reveals a semi-crystalline structure, with prominent peaks at 2θ = 21.1° and 30.2°, attributed to its silica-rich matrix in hybrid formulations. Crystallographic data from acetone-water systems show that solvent polarity governs crystal habit, with acicular morphologies predominating at high acetone concentrations.
Properties
IUPAC Name |
N'-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N-(5-aminopentyl)butanediamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O7.CH4O3S/c1-21(32)30(37)19-9-3-7-18-29-24(35)13-14-25(36)31(38)20-10-4-8-17-28-23(34)12-11-22(33)27-16-6-2-5-15-26;1-5(2,3)4/h37-38H,2-20,26H2,1H3,(H,27,33)(H,28,34)(H,29,35);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPUICJHVHALSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)NCCCCCN)O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N6O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adsorption Resin Utilization
Industrial-scale purification employs adsorption resins such as unsubstituted aromatic or methacrylic resins to separate deferoxamine B from structurally similar polyhydroxamates. A study demonstrated that loading a crude solution (10–30 g/L) onto a resin bed (1/4 to 3/4 the solution volume) achieves >95% adsorption efficiency. Elution with acetonitrile-water mixtures (70:30 v/v) recovers deferoxamine B with minimal co-adsorption of polar impurities.
Pre-Column Treatment
Pre-columns packed with activated carbon or diatomaceous earth reduce resin fouling by retaining high-molecular-weight contaminants. While this step may lower overall yield by 5–10%, it enhances final product purity to >99.5%, as validated by HPLC analysis.
Crystallization Techniques
Salting-Out Crystallization
| Acetone (%) | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| 40 | 5 | 12.4 |
| 50 | 5 | 6.8 |
| 60 | 5 | 3.2 |
Free Base Precipitation
Deferoxamine free base precipitates at pH 9.5–10.5, facilitated by ammonia diffusion into aqueous solutions. The precipitate is washed with methanol-water (80:20 v/v) to residual chloride levels <0.1%. Subsequent dissolution in methanol-acetone (1:2 v/v) and acidification with methanesulfonic acid produces mesylate crystals with 97.3% purity after two recrystallizations.
Polymeric Micelle Formulation
Film Hydration Method
For oral delivery, this compound is encapsulated in polymeric micelles via film hydration. A lipid phase (1.5 g cholesterol, 1 g lecithin, 1.5 mL oleic acid) is dissolved in chloroform, rotary-evaporated at 60°C, and hydrated with 5 mg/mL deferoxamine solution. Sonication at 500 W for 5 min reduces micelle size to 85–120 nm, with entrapment efficiency reaching 78.4%.
Table 2: Micelle Characterization Parameters
| Parameter | Value |
|---|---|
| Entrapment Efficiency | 78.4% ± 2.1% |
| Particle Size | 102 nm ± 8.3 nm |
| Polydispersity Index | 0.19 ± 0.03 |
Solubility Enhancement
Oleic acid increases deferoxamine’s solubility in hydrophobic matrices, with equilibrium solubility rising from 0.8 mg/g in castor oil to 4.2 mg/g in oleic acid at 25°C. This property is critical for stabilizing micelles during gastrointestinal transit.
Quality Control and Analytical Methods
UV Spectrophotometry
Quantitative deferoxamine analysis employs UV detection at 211 nm in simulated gastric fluid (SGF) and 206 nm in simulated intestinal fluid (SIF). Calibration curves exhibit linearity (R² > 0.999) across 1–50 μg/mL, with LOQ of 0.3 μg/mL.
SEM and XRD Analysis
Scanning electron microscopy (SEM) reveals lamellar crystal agglomeration in mesylate batches, with surface areas of 2.1–2.5 m²/g. X-ray diffraction (XRD) confirms orthorhombic aragonite polymorphs in deferoxamine-templated crystals, though this is incidental to mesylate synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N-(5-aminopentyl)butanediamide;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, PCC
Reducing Agents: LiAlH₄, NaBH₄
Coupling Agents: EDCI, DCC
Acetylation Reagents: Acetic anhydride, acetyl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amide bonds would produce amines.
Scientific Research Applications
Iron Chelation Therapy
Overview : DFO is widely recognized for its role in treating iron overload disorders, such as thalassemia and hemochromatosis. It binds free iron in the bloodstream, facilitating its excretion through urine.
Clinical Applications :
- Thalassemia Management : Patients with thalassemia often require regular blood transfusions, leading to excess iron accumulation. DFO helps mitigate this risk by chelating excess iron, thereby reducing organ damage and improving patient outcomes .
- Aluminum Toxicity : DFO is also utilized off-label for aluminum toxicity, particularly in patients with end-stage renal disease .
Wound Healing
Mechanism : DFO has been shown to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), promoting angiogenesis and wound healing processes.
Research Findings :
- A study demonstrated that DFO-treated mesenchymal stem cells (MSCs) released higher levels of vascular endothelial growth factor (VEGF), which is crucial for new blood vessel formation during wound healing. This effect was comparable to that achieved through environmental hypoxia .
- In diabetic models, DFO enhanced angiogenesis and accelerated wound closure rates, suggesting its potential as a therapeutic agent in managing chronic wounds associated with diabetes .
Tissue Regeneration
Application in Regenerative Medicine :
- Research indicates that DFO can enhance the regenerative capabilities of MSCs when used in conjunction with biomaterials. By stabilizing HIF-1α, it promotes the release of reparative factors necessary for tissue repair .
- In animal studies, DFO-treated implants showed improved vascularization and integration with host tissues compared to controls not treated with DFO .
Infectious Disease Management
Impact on Pathogen Virulence :
- Interestingly, DFO has been implicated in enhancing the virulence of certain pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). Studies found that MRSA strains utilized DFO to acquire iron, leading to increased bacterial burden and tissue destruction in infected hosts . This highlights a dual role where DFO aids in managing iron overload but may inadvertently affect infection dynamics.
Potential Anti-Cancer Applications
Research Insights :
- There is emerging interest in utilizing DFO for cancer therapy due to its ability to modulate the tumor microenvironment. By chelating iron, which is essential for tumor growth and metastasis, DFO may inhibit cancer cell proliferation and enhance the efficacy of certain chemotherapeutic agents .
Summary of Key Research Findings
Mechanism of Action
The mechanism by which N’-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N-(5-aminopentyl)butanediamide;methanesulfonic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-hydroxyethyl)oxamide
- N,N’-bis(2-aminoethyl)oxamide
- N,N’-bis(2-acetoxyethyl)oxamide
Uniqueness
N’-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N-(5-aminopentyl)butanediamide;methanesulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Biological Activity
Deferoxamine mesylate (DFO) is a potent iron chelator primarily used in clinical settings to manage conditions associated with iron overload, such as thalassemia and hemochromatosis. Its biological activity extends beyond iron chelation, encompassing neuroprotective effects, modulation of hypoxia-inducible factors, and potential therapeutic applications in various neurological conditions.
1. Iron Chelation:
this compound binds free iron in the bloodstream, reducing iron-induced oxidative stress. This mechanism is crucial in preventing secondary brain injury following intracerebral hemorrhage (ICH) by mitigating the neurotoxic effects of hemoglobin breakdown products .
2. Neuroprotection:
In animal models, DFO has demonstrated neuroprotective properties by improving neurological recovery after ICH. It reduces hemoglobin-induced neurotoxicity and enhances neurological function post-hemorrhage . The compound's ability to inhibit ferroptosis—a form of regulated cell death associated with iron overload—further underscores its neuroprotective potential .
3. Hypoxia Mimetic:
DFO acts as a hypoxia mimetic by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α). This stabilization promotes the expression of various growth factors such as vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis and tissue regeneration .
Case Study Overview:
A multicenter phase II trial assessed the safety and efficacy of DFO in patients with spontaneous ICH. The study involved 294 participants who received either DFO or placebo within 24 hours of hemorrhage onset. The primary outcome was the modified Rankin Scale (mRS) score at 90 days post-treatment.
| Outcome | DFO Group (N=144) | Placebo Group (N=147) | P-Value |
|---|---|---|---|
| mRS Score 0-2 | 34% | 33% | 0.6 |
| Serious Adverse Events | 27% | 33% | Not significant |
| Mortality | 7% | 7% | Not significant |
The results indicated that while DFO was safe, it did not significantly improve clinical outcomes compared to placebo, suggesting the need for further investigation into its efficacy .
Edema Reduction Study:
Another study focused on the effects of DFO on edema following ICH. In this trial, patients treated with DFO exhibited significantly lower relative edema volumes compared to the control group at various follow-up intervals:
| Time Point | Control Group Edema Volume (mean ± SD) | DFO Group Edema Volume (mean ± SD) | P-Value |
|---|---|---|---|
| Day 4 | 10.26 ± 17.54 | 1.91 ± 1.94 | <0.05 |
| Day 15 | Higher than DFO group | Lower than control group | <0.05 |
This study supports DFO's potential role in managing post-hemorrhagic edema .
Q & A
Basic Research Questions
Q. What are the established protocols for administering Deferoxamine mesylate in in vitro and in vivo models?
- Answer : For in vitro studies, subconfluent cell lines (e.g., RPE cells) are typically treated with concentrations ranging from 100–500 µM for 4–24 hours, with cytotoxicity observed at ≥260 µM . In rodent models (e.g., Sprague-Dawley rats), a common protocol involves daily intraperitoneal or intravenous injections of 200 mg/kg for 2 weeks to study iron depletion effects on glucose metabolism or HIF-1α stabilization . Researchers should validate purity (>99%) via pharmacopeia standards (EP, USP, BP) and pre-test cytotoxicity thresholds for each cell line .
Q. How does this compound’s iron chelation mechanism influence experimental outcomes in different disease models?
- Answer : Deferoxamine binds free iron, suppressing Fenton reactions and lipid peroxidation, which is critical in ferroptosis inhibition . In ischemic stroke models, this reduces ROS-mediated neuronal death . In cancer studies, iron chelation inhibits prolyl hydroxylases, stabilizing HIF-1α to mimic hypoxia and alter tumor metabolism . Researchers must quantify intracellular iron levels (e.g., ferritin assays) and correlate with downstream targets (e.g., HIF-1α, CA9) to confirm mechanism-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
